N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
CAS No.: 896327-07-4
Cat. No.: VC4190681
Molecular Formula: C17H16N4O4S
Molecular Weight: 372.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896327-07-4 |
|---|---|
| Molecular Formula | C17H16N4O4S |
| Molecular Weight | 372.4 |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H16N4O4S/c1-24-11-6-7-12(13(9-11)25-2)18-15(22)10-26-16-19-14-5-3-4-8-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22) |
| Standard InChI Key | YFXHJHCZGYRQSX-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2)OC |
Introduction
N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrido-triazine derivatives. It features a unique combination of functional groups, including a pyrido-triazine core linked to a sulfanyl group and an acetamide moiety, which may confer specific pharmacological properties. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. These methods often include cyclization and substitution reactions to form the pyrido-triazine core and introduce the sulfanyl group. Specific reagents such as thionyl chloride or phosphorus pentasulfide may be used to facilitate the introduction of sulfur into the molecular framework. The reactions are typically conducted under controlled conditions, such as inert atmospheres and specific temperatures, to prevent degradation or unwanted side reactions.
Potential Applications
N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide has potential applications in pharmaceuticals due to its complex structure and potential biological activities. Compounds with similar structures have shown promise in modulating enzyme activity or influencing signal transduction pathways, which could lead to therapeutic effects in various diseases.
Potential Applications Table
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential therapeutic effects through enzyme modulation or receptor interaction |
| Medicinal Chemistry | Research into biological activities and pharmacological properties |
| Agricultural Chemistry | Potential applications in pest control or plant protection |
Chemical Reactions and Mechanism of Action
N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions typical of amides and heterocycles, including oxidation and substitution reactions. The mechanism of action is likely related to its interactions with biological targets such as enzymes or receptors, although detailed studies are needed to fully elucidate these interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume